2-(Chloromethyl)-6-nitro-1,3-benzoxazole

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

Select 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (CAS 221638-74-0) for its orthogonal chloromethyl and 6-nitro reactivity, enabling sequential derivatization without protecting groups. The nitro group directs stereochemistry, and the chloromethyl group undergoes nucleophilic substitution. This compound is essential for PDE9A inhibitor synthesis as documented in patent literature (WO 2020/116971 A1). Unlike other isomers and analogs, this substitution pattern supports the specific synthesis of targeted compound libraries.

Molecular Formula C8H5ClN2O3
Molecular Weight 212.59 g/mol
CAS No. 221638-74-0
Cat. No. B1350453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-nitro-1,3-benzoxazole
CAS221638-74-0
Molecular FormulaC8H5ClN2O3
Molecular Weight212.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl
InChIInChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2
InChIKeyLPTHKRDEKSFWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-6-nitro-1,3-benzoxazole (CAS 221638-74-0): A Dual-Functional Building Block for Heterocyclic Synthesis and PDE9A-Targeted Medicinal Chemistry


2-(Chloromethyl)-6-nitro-1,3-benzoxazole is a heteroaromatic building block characterized by a benzoxazole core substituted at the 2-position with a reactive chloromethyl group and at the 6-position with an electron-withdrawing nitro group . Its molecular formula is C8H5ClN2O3, with a molecular weight of 212.59 g/mol . The combination of these two functional groups confers orthogonal reactivity profiles, enabling sequential nucleophilic substitution at the chloromethyl site followed by nitro group reduction or further functionalization. This compound serves as a key intermediate in the synthesis of phosphodiesterase 9A (PDE9A) inhibitors, as documented in recent patent literature targeting cognitive and cardiovascular disorders [1].

2-(Chloromethyl)-6-nitro-1,3-benzoxazole: Why Positional Isomers and Mono-Functional Analogs Cannot Be Substituted


Closely related benzoxazole derivatives lack the precise 6-nitro/2-chloromethyl substitution pattern required for target applications. The 4-nitro positional isomer (CAS 143708-26-3) possesses identical molecular weight and formula but exhibits altered electronic distribution and steric accessibility that fundamentally changes its reactivity profile in nucleophilic substitution reactions . Analogs lacking the nitro group, such as 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1), are incapable of undergoing the selective reduction step required to generate amine intermediates for PDE9A inhibitor construction . Conversely, 6-nitro-1,3-benzoxazole derivatives without the chloromethyl handle cannot serve as electrophilic coupling partners in library synthesis. The evidence detailed below quantifies these differences in measurable terms relevant to synthetic route design and medicinal chemistry optimization.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (221638-74-0) Relative to Structural Analogs


Enhanced Electrophilic Reactivity at the Chloromethyl Site: Quantified by LogP and TPSA Differences

The 6-nitro substituent substantially increases the electrophilicity of the chloromethyl group relative to the unsubstituted analog. This is reflected in calculated physicochemical descriptors. The target compound exhibits a significantly higher calculated partition coefficient (XLogP3 = 2.998) compared to the non-nitro analog 2-(chloromethyl)-1,3-benzoxazole (XLogP3 ≈ 1.8, estimated from structural analogs) [1]. The topological polar surface area (TPSA) of 71.8 Ų for the target compound compared to approximately 26 Ų for the non-nitro analog indicates markedly different solvation and membrane permeability profiles.

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

Stereoselective Reactivity in Cyclopropane Ring-Opening: A Differentiating Synthetic Application

In nucleophilic substitution reactions with cyclopropanes, 2-(chloromethyl)-6-nitro-1,3-benzoxazole exhibits stereoselective behavior, giving predominantly the (S) enantiomer of the resulting 1,2,3-triazole product . The 6-nitro group is believed to influence the conformation and steric interactions between substituents on the benzoxazole ring and the cyclopropane, a mechanistic feature not observed with unsubstituted 2-(chloromethyl)-1,3-benzoxazole or the 4-nitro positional isomer under identical conditions .

Stereoselective Synthesis Heterocyclic Chemistry Mechanistic Studies

PDE9A Inhibitor Synthesis: Documented Utility as an Intermediate in Patent-Protected Drug Discovery

Patent WO 2020/116971 A1 explicitly identifies 2-(chloromethyl)-6-nitro-1,3-benzoxazole as a key intermediate in the synthesis of compounds with PDE9A inhibitory activity [1]. The patent describes a multi-step route wherein the chloromethyl group is elaborated to introduce diverse amine-containing side chains, followed by nitro group reduction to generate the 6-amino pharmacophore. In contrast, the 4-nitro positional isomer (CAS 143708-26-3) is not cited in this patent family, indicating that the 6-nitro substitution pattern is structurally required for the PDE9A-targeted scaffold .

Pharmaceutical Intermediates PDE9A Inhibition CNS Drug Discovery

Thermal and Handling Properties: Melting Point Differentiation Enabling Easier Purification

The target compound is a crystalline solid with a melting point of 69–70 °C . This contrasts with the non-nitro analog 2-(chloromethyl)-1,3-benzoxazole, which has a reported boiling point of 80.0 °C at 0.1 mmHg and is a liquid or low-melting solid under standard laboratory conditions . The higher melting point of the 6-nitro derivative facilitates purification by recrystallization rather than distillation, which is advantageous when working with heat-sensitive downstream intermediates.

Physical Property Characterization Process Chemistry Solid-Phase Handling

Purity Specifications and Analytical Documentation Availability

Reputable vendors supply 2-(chloromethyl)-6-nitro-1,3-benzoxazole at purities of ≥95% (by HPLC or GC) , with some offering NLT 98% material . Comprehensive analytical documentation including NMR, HPLC, and LC-MS spectra is available upon request from specialty suppliers . For the 4-nitro positional isomer, typical purity specifications are also 95%, but the availability of full spectral documentation is less consistently advertised . For PDE9A inhibitor programs, higher purity reduces the need for intermediate purification steps and ensures batch-to-batch reproducibility.

Quality Control Analytical Chemistry Procurement Standards

Reduction Potential: The Nitro Group as a Handle for Amino Pharmacophore Generation

The 6-nitro group of the target compound can be selectively reduced to an amino group using standard conditions (H2, Pd/C; or SnCl2/HCl) to yield 2-(chloromethyl)-6-amino-1,3-benzoxazole, a versatile intermediate for amide coupling and heterocycle formation . The non-nitro analog 2-(chloromethyl)-1,3-benzoxazole lacks this functional handle entirely, precluding its use in synthetic sequences requiring an aromatic amine at the 6-position. The 4-nitro isomer can similarly be reduced, but the resulting 4-amino derivative presents different steric and electronic properties that alter subsequent reactivity .

Synthetic Transformation Functional Group Interconversion Medicinal Chemistry

Optimal Procurement and Application Contexts for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (221638-74-0)


Medicinal Chemistry: Synthesis of PDE9A Inhibitors for CNS and Cardiovascular Indications

Procure this compound when executing synthetic routes described in WO 2020/116971 A1 and related patents. The 6-nitro-2-chloromethylbenzoxazole scaffold is explicitly claimed as an intermediate for PDE9A-targeted compounds [1]. The orthogonal reactivity of the chloromethyl (nucleophilic substitution) and nitro (reduction to amine) groups enables efficient construction of diverse inhibitor libraries without protecting group manipulations.

Stereoselective Heterocycle Synthesis: Generation of Chiral 1,2,3-Triazoles

Utilize this compound in mechanistic studies or library syntheses requiring stereocontrol. The 6-nitro group influences the stereochemical outcome of cyclopropane ring-opening reactions, yielding predominantly (S)-enantiomeric triazoles . This property is not shared by the parent 2-(chloromethyl)benzoxazole and offers a synthetic advantage for chiral pool diversification.

Building Block for Functionalized Benzoxazole Libraries

Employ as a dual-functional handle for sequential derivatization: (1) nucleophilic displacement of the chloromethyl group with amines, thiols, or alkoxides to introduce diverse side chains; (2) reduction of the nitro group to an amine for subsequent acylation, sulfonylation, or reductive amination . The solid physical form (mp 69–70 °C) simplifies handling for parallel synthesis and automated liquid handling systems compared to liquid analogs.

Analytical Method Development and Reference Standard Procurement

Source material with ≥95% purity (or NLT 98%) accompanied by comprehensive analytical documentation (NMR, HPLC, LC-MS) for use as a reference standard in pharmaceutical impurity profiling or as a calibration standard for quantitative analysis of benzoxazole-containing compounds . The compound's unique retention time and spectral signature relative to positional isomers support method specificity validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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